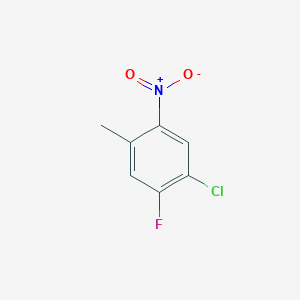

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Descripción general

Descripción

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is a member of the nitrobenzene family, characterized by the presence of a nitro group (-NO2) attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and methylation reactions. One common method involves the nitration of 2-chloro-4-fluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Reduction: 1-Chloro-2-fluoro-4-methyl-5-aminobenzene.

Nucleophilic Substitution: 1-Fluoro-2-methyl-4-nitrobenzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is primarily utilized as an intermediate in organic synthesis. It can undergo various chemical transformations, enabling the creation of more complex organic compounds. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups enhances its reactivity, making it a valuable building block in synthetic chemistry.

Synthetic Routes

The synthesis typically involves:

- Nitration : The introduction of the nitro group to 2-fluoro-4-methylbenzene.

- Chloromethylation : The addition of the chloromethyl group, often using reagents like chloromethyl methyl ether under acidic conditions.

These reactions generally require strong acids (e.g., sulfuric acid) and catalysts (e.g., zinc chloride) to facilitate the processes effectively.

Pharmaceutical Applications

This compound shows potential as a precursor for developing new pharmaceuticals. Its structure allows for modifications that can target specific biological pathways or receptors.

Research indicates that derivatives of this compound exhibit:

- Antimicrobial Properties : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL.

- Anticancer Activity : In vitro studies demonstrate cytotoxic effects on cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values as low as 6.40 µg/mL.

Materials Science

In materials science, this compound is explored for its potential in developing novel materials. Its unique properties can be harnessed to create advanced polymers or coatings with specific functionalities.

Applications in Material Development

The compound's reactivity can lead to:

- Polymer Synthesis : Incorporation into polymer matrices to enhance thermal stability or chemical resistance.

- Coatings : Development of coatings with antimicrobial properties or improved adhesion characteristics.

Antibacterial Efficacy

A study utilizing the disc diffusion method demonstrated that derivatives of this compound exhibited significant zones of inhibition against multiple bacterial strains, outperforming standard antibiotics like amoxicillin in some cases.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher |

| Escherichia coli | 12 | Higher |

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects on various cancer cell lines. Modifications to the nitro group significantly impacted IC50 values, suggesting a direct correlation between structural changes and biological potency.

| Compound Variant | IC50 Value (µg/mL) | Cell Line |

|---|---|---|

| Original Compound | 6.40 | A-549 |

| Nitro Group Modified | 4.50 | MCF-7 |

Mecanismo De Acción

The mechanism of action of 1-chloro-2-fluoro-4-methyl-5-nitrobenzene primarily involves its electrophilic and nucleophilic properties. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The chlorine and fluorine atoms also influence the reactivity of the compound by affecting the electron density on the benzene ring .

Comparación Con Compuestos Similares

1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.

2-Chloro-4-fluoro-5-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.

1-Fluoro-2-methyl-4-nitrobenzene: Lacks the chlorine atom, leading to variations in its chemical properties and uses.

Uniqueness: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is unique due to the combination of chlorine, fluorine, methyl, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Actividad Biológica

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is an aromatic compound notable for its diverse biological activities and applications in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClFNO2 |

| Molecular Weight | 189.57 g/mol |

| IUPAC Name | This compound |

| InChI Key | NIEPCJDPUXIBGR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, leading to potential antimicrobial and anticancer effects. The presence of chloro and fluoro substituents enhances the compound's reactivity and binding affinity to biological targets, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have been studied for their effectiveness in inhibiting the growth of pathogens, which is crucial in developing new antibiotics .

Anticancer Activity

The compound has also shown promise in anticancer studies. Its mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon reduction of the nitro group. This property positions it as a potential lead compound in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : Another investigation reported that the compound induced cytotoxic effects in human breast cancer cell lines, suggesting its role in cancer treatment strategies .

Environmental Impact

The compound is also recognized as an environmental pollutant, particularly in industrial waste. Its presence can lead to adverse effects such as methemoglobinemia in humans and animals, highlighting the need for careful management and regulation .

Summary of Research Findings

Propiedades

IUPAC Name |

1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEMBGOGKOKTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459039 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118664-99-6 | |

| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.